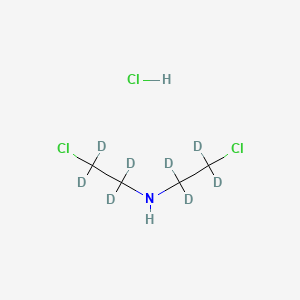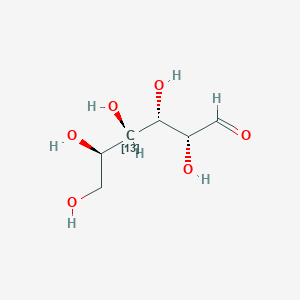![molecular formula C18H23F2N3 B12391561 6-(2-{5-[2-(Dimethylamino)ethyl]-2,3-difluorophenyl}ethyl)-4-methylpyridin-2-amine](/img/structure/B12391561.png)
6-(2-{5-[2-(Dimethylamino)ethyl]-2,3-difluorophenyl}ethyl)-4-methylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of hnNOS-IN-2 involves a series of chemical reactions starting from 2-aminopyridine derivatives. The synthetic route typically includes the following steps :
Formation of the 2-aminopyridine scaffold: This involves the reaction of 2-aminopyridine with various substituents to form the desired scaffold.
Introduction of the amino sidechain: The amino sidechain is introduced through a series of substitution reactions.
Final modifications: The final product is obtained by introducing fluorine atoms to enhance the compound’s lipophilicity and blood-brain barrier permeability.
Chemical Reactions Analysis
hnNOS-IN-2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: hnNOS-IN-2 can be reduced to form reduced derivatives.
Substitution: The compound undergoes substitution reactions, particularly involving the amino sidechain and fluorine atoms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of hnNOS-IN-2 with modified functional groups.
Scientific Research Applications
hnNOS-IN-2 has several scientific research applications, including :
Neurodegenerative Diseases: It is used to study the role of neuronal nitric oxide synthase in neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases.
Neuroinflammation: The compound is used to investigate the mechanisms of neuroinflammation and its impact on neuronal health.
Drug Development: hnNOS-IN-2 serves as a lead compound for developing new drugs targeting neuronal nitric oxide synthase.
Biological Studies: It is used in various biological studies to understand the role of nitric oxide in cellular signaling and neuroprotection.
Mechanism of Action
hnNOS-IN-2 exerts its effects by inhibiting the activity of human neuronal nitric oxide synthase. This enzyme is responsible for the production of nitric oxide, a signaling molecule involved in various physiological processes. By inhibiting hnNOS, hnNOS-IN-2 reduces the production of nitric oxide, thereby modulating its effects on neuronal health and inflammation . The molecular targets of hnNOS-IN-2 include the active site of the enzyme, where it binds and prevents the conversion of L-arginine to nitric oxide.
Comparison with Similar Compounds
hnNOS-IN-2 is unique due to its high selectivity and metabolic stability compared to other nitric oxide synthase inhibitors. Similar compounds include :
L-NAME hydrochloride: A non-selective nitric oxide synthase inhibitor.
Methylene Blue: An inhibitor of nitric oxide synthase with additional effects on guanylate cyclase.
Aminoguanidine hydrochloride: A selective inhibitor of inducible nitric oxide synthase.
hnNOS-IN-2 stands out due to its specificity for neuronal nitric oxide synthase and its potential for research in neurodegenerative diseases.
Properties
Molecular Formula |
C18H23F2N3 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
6-[2-[5-[2-(dimethylamino)ethyl]-2,3-difluorophenyl]ethyl]-4-methylpyridin-2-amine |
InChI |
InChI=1S/C18H23F2N3/c1-12-8-15(22-17(21)9-12)5-4-14-10-13(6-7-23(2)3)11-16(19)18(14)20/h8-11H,4-7H2,1-3H3,(H2,21,22) |
InChI Key |
MBWOXMLBCLMUMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)N)CCC2=C(C(=CC(=C2)CCN(C)C)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


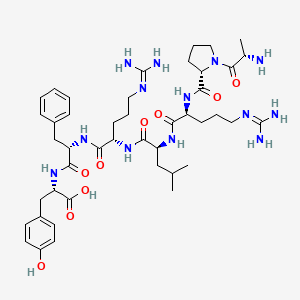
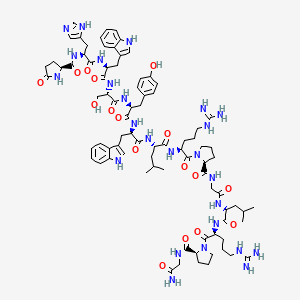
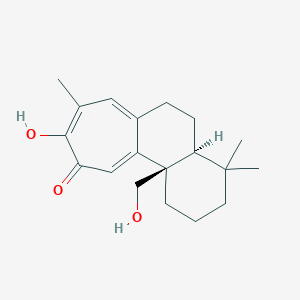

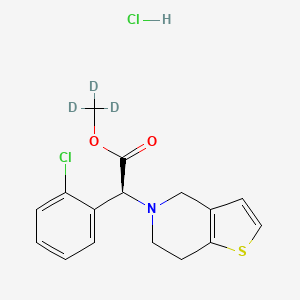






![[(2R)-3-[2-[(2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12391556.png)
